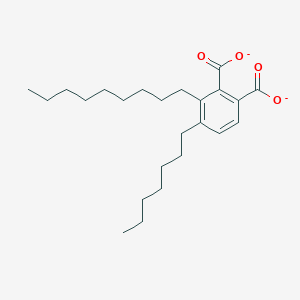
4-Heptyl-3-nonylphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptyl-3-nonylphthalate: is a phthalate ester, a class of compounds widely used as plasticizers to enhance the flexibility and durability of plastic products . Phthalates are known for their ability to disrupt endocrine functions, which has led to increased scrutiny and regulation in recent years . The compound’s chemical structure consists of a phthalic acid core with heptyl and nonyl ester groups attached, giving it unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptyl-3-nonylphthalate typically involves the esterification of phthalic anhydride with heptyl and nonyl alcohols. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated to a higher temperature to speed up the reaction, and the product is purified through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 4-Heptyl-3-nonylphthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various phthalic acid derivatives, alcohols, and substituted phthalates .
Aplicaciones Científicas De Investigación
Chemistry: 4-Heptyl-3-nonylphthalate is used as a plasticizer in the production of flexible PVC and other polymers. It enhances the mechanical properties of these materials, making them more durable and flexible .
Biology and Medicine: Research has shown that phthalates, including this compound, can disrupt endocrine functions, leading to various health effects. Studies are ongoing to understand the compound’s impact on human health and its potential use in medical applications .
Industry: In addition to its use as a plasticizer, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the flexibility and durability of these products makes it valuable in various industrial applications .
Mecanismo De Acción
4-Heptyl-3-nonylphthalate exerts its effects primarily through interaction with nuclear receptors involved in hormone regulation. The compound can bind to these receptors, disrupting normal hormone signaling pathways. This disruption can lead to various health effects, including endocrine disorders and developmental issues . The molecular targets include the hypothalamic-pituitary-gonadal axis and other hormone-regulating pathways .
Comparación Con Compuestos Similares
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Comparison: 4-Heptyl-3-nonylphthalate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. For example, its longer alkyl chains result in higher flexibility and durability in plastic products . Additionally, its specific interactions with nuclear receptors may differ from those of other phthalates, leading to unique biological effects .
Propiedades
Fórmula molecular |
C24H36O4-2 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
4-heptyl-3-nonylphthalate |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-10-12-14-16-20-19(15-13-11-8-6-4-2)17-18-21(23(25)26)22(20)24(27)28/h17-18H,3-16H2,1-2H3,(H,25,26)(H,27,28)/p-2 |
Clave InChI |
SCULWCBUAGJQHY-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC1=C(C=CC(=C1C(=O)[O-])C(=O)[O-])CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium hydrogen [6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12318639.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid](/img/structure/B12318644.png)
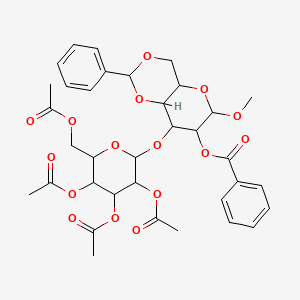
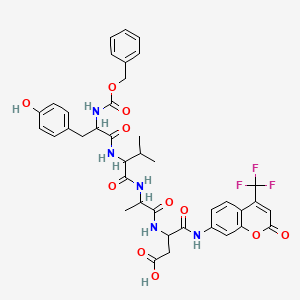
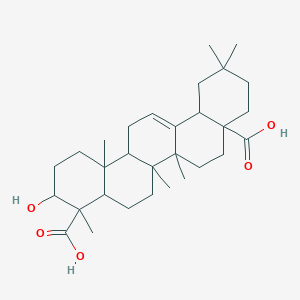
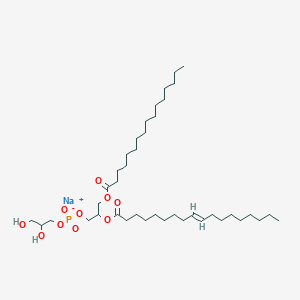
![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)

![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)
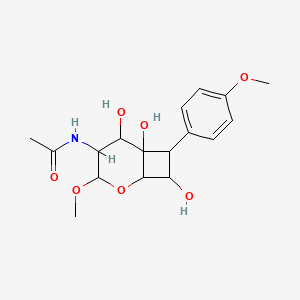
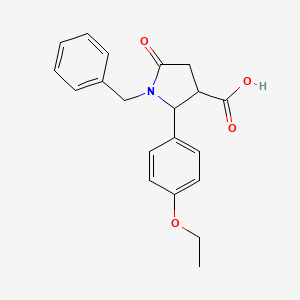
![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
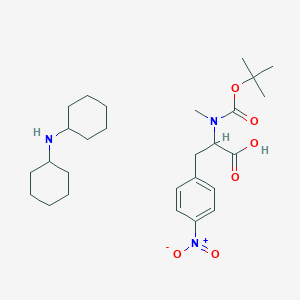
![15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide](/img/structure/B12318708.png)
